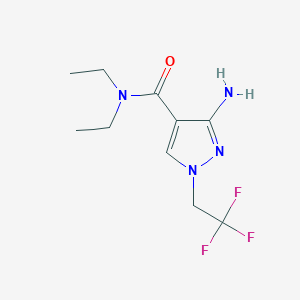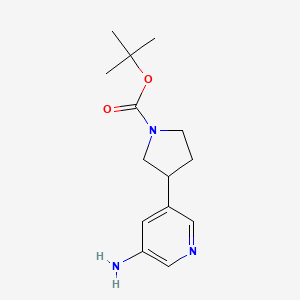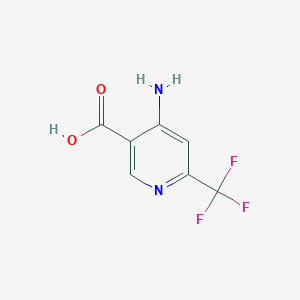
4-Amino-6-(trifluoromethyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C7H5F3N2O2 and a molecular weight of 206.12 g/mol It is a derivative of nicotinic acid, characterized by the presence of an amino group at the 4-position and a trifluoromethyl group at the 6-position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(trifluoromethyl)nicotinic acid typically involves multiple steps. One common method includes the condensation of 1,1-trifluoro-4-amino-3-butene-2-ketone with 3-methoxy methyl acrylate in the presence of a polar organic solvent under alkaline conditions . This is followed by cyclization and hydrolysis to yield the desired product. Another method involves the use of methyl acrylate, palladium chloride, and copper chloride, with the reaction monitored by gas chromatography .
Industrial Production Methods: For industrial production, the process is optimized for high yield and purity. The raw materials used are generally inexpensive and readily available, and the reaction conditions are designed to be simple and efficient, making the process suitable for large-scale production .
化学反応の分析
Types of Reactions: 4-Amino-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or amines in polar solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
科学的研究の応用
4-Amino-6-(trifluoromethyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It serves as an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Amino-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the HIV-1 reverse transcriptase-associated ribonuclease H function, making it a promising candidate for antiviral therapy . The compound acts by binding to conserved regions within the enzyme, thereby blocking its activity and preventing viral replication.
類似化合物との比較
- 2-Amino-6-(trifluoromethyl)nicotinic acid
- 4-(Trifluoromethyl)nicotinic acid
- 4-Amino-3-(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 4-Amino-6-(trifluoromethyl)nicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. For example, the presence of both an amino group and a trifluoromethyl group at specific positions enhances its reactivity and potential as a versatile intermediate in organic synthesis .
特性
分子式 |
C7H5F3N2O2 |
|---|---|
分子量 |
206.12 g/mol |
IUPAC名 |
4-amino-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)5-1-4(11)3(2-12-5)6(13)14/h1-2H,(H2,11,12)(H,13,14) |
InChIキー |
OXIDMTHROAKPSF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1C(F)(F)F)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-3-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B11729838.png)
![Methoxy[(thiophen-3-yl)methylidene]amine](/img/structure/B11729843.png)
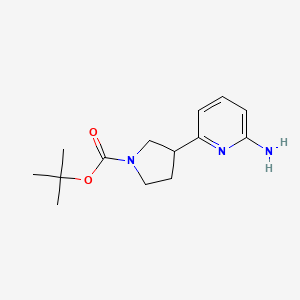
![1-cyclopentyl-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11729854.png)
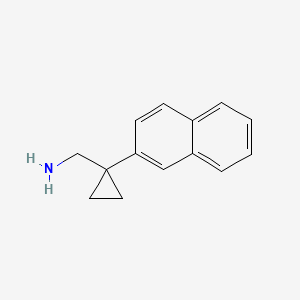
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11729870.png)

![3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729873.png)
![2-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}ethan-1-ol](/img/structure/B11729874.png)
![methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate](/img/structure/B11729882.png)
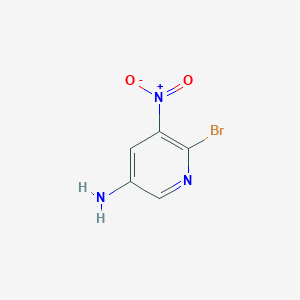
![[3-(dimethylamino)propyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11729894.png)
